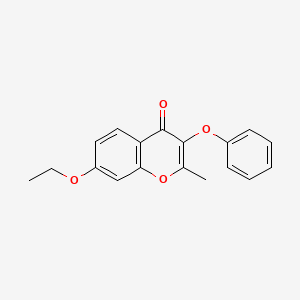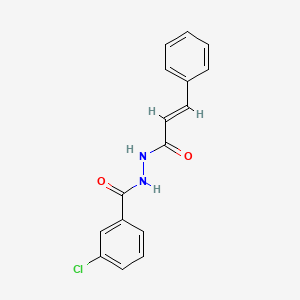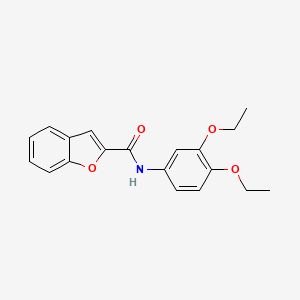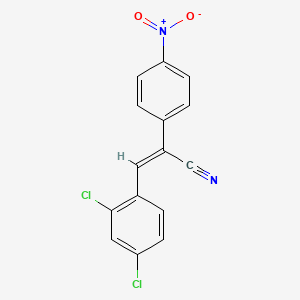![molecular formula C19H22N2O2S B5711460 N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HCT-1026 is a relatively new compound that has gained attention for its potential applications in scientific research. It belongs to the class of compounds known as carbonothioylamides and has been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has a unique chemical structure that makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
HCT-1026 has been studied for its potential applications in various scientific research areas, including anti-inflammatory and anti-cancer research. The compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, HCT-1026 has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of HCT-1026 is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB activity, HCT-1026 may reduce the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
HCT-1026 has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, reduce the activity of NF-κB, and induce apoptosis in cancer cells. Additionally, HCT-1026 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HCT-1026 in lab experiments is its unique chemical structure, which makes it a promising candidate for further research. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties, which may make it a useful tool for studying these diseases. However, one limitation of using HCT-1026 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on HCT-1026. One area of research could be to further investigate the compound's mechanism of action and its effects on inflammatory and cancer cells. Additionally, researchers could explore the potential of HCT-1026 as a therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, researchers could investigate the potential of HCT-1026 as a tool for studying the role of NF-κB in the inflammatory response.
In conclusion, HCT-1026 is a novel compound that has gained attention for its potential applications in scientific research. The compound has a unique chemical structure and has been studied for its potential as an anti-inflammatory and anti-cancer agent. While its mechanism of action is not fully understood, HCT-1026 has been shown to have several biochemical and physiological effects. Future research on HCT-1026 could lead to the development of new treatments for inflammatory diseases and cancer.
Métodos De Síntesis
HCT-1026 can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-hydroxy-5-isopropylbenzenesulfonyl chloride with N-(2-aminoethyl)phenylamine to form an intermediate. This intermediate is then reacted with 3-phenylpropanoyl chloride to form HCT-1026.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)15-9-10-17(22)16(12-15)20-19(24)21-18(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,22H,8,11H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEKLAKLZAYZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)



![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)


![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

